An In-depth Technical Guide to Methyl 2-(2-pyrimidyl)acetate: Synthesis and Properties
An In-depth Technical Guide to Methyl 2-(2-pyrimidyl)acetate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(2-pyrimidyl)acetate is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological relevance of Methyl 2-(2-pyrimidyl)acetate, serving as a valuable resource for researchers and professionals in the field.
Physicochemical Properties
Detailed experimental data for Methyl 2-(2-pyrimidyl)acetate is not extensively available in the public domain. However, based on its chemical structure and data from the closely related isomer, Methyl 2-pyridylacetate, the following properties can be predicted. It is crucial to note that these are estimations and should be confirmed through experimental analysis.
| Property | Value (Predicted) | Reference/Comment |
| Molecular Formula | C₇H₈N₂O₂ | - |
| Molecular Weight | 152.15 g/mol | [1] |
| CAS Number | 60561-50-4 | [1] |
| Appearance | Colorless to light yellow liquid | Predicted based on the appearance of Methyl 2-pyridylacetate.[2] |
| Boiling Point | ~100-110 °C at reduced pressure (e.g., 0.5 mmHg) | Predicted to be similar to Methyl 2-pyridylacetate (103 °C at 0.5 mmHg).[3] |
| Density | ~1.1-1.2 g/mL at 25 °C | Predicted to be in a similar range as Methyl 2-pyridylacetate (1.119 g/mL at 25 °C).[3] |
| Refractive Index | ~1.50-1.51 at 20 °C | Predicted to be comparable to Methyl 2-pyridylacetate (n20/D 1.506).[3] |
| Solubility | Soluble in common organic solvents | Expected to be soluble in solvents like methanol, ethanol, dichloromethane, and ethyl acetate. |
| Storage | Store at 2-8°C | Recommended storage condition from a commercial supplier.[1] |
Synthesis of Methyl 2-(2-pyrimidyl)acetate
A definitive, detailed experimental protocol for the synthesis of Methyl 2-(2-pyrimidyl)acetate is not readily found in peer-reviewed literature. However, a plausible and commonly employed synthetic strategy for analogous compounds involves the nucleophilic aromatic substitution of a halogenated pyrimidine with an enolate.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
This proposed method utilizes the reaction of 2-chloropyrimidine with the enolate of methyl acetate. The electron-withdrawing nature of the pyrimidine ring facilitates nucleophilic attack at the C2 position.
Detailed Experimental Protocol (Proposed)
Materials:
-
2-Chloropyrimidine
-
Methyl acetate
-
Lithium diisopropylamide (LDA) or Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Preparation of the Enolate:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve freshly distilled diisopropylamine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) dropwise to the stirred solution. Allow the mixture to stir at this temperature for 30 minutes to generate LDA.
-
In a separate flask, dissolve methyl acetate in anhydrous THF.
-
Slowly add the methyl acetate solution to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the lithium enolate of methyl acetate.
-
-
Nucleophilic Substitution Reaction:
-
Dissolve 2-chloropyrimidine in anhydrous THF in a separate flask.
-
Slowly add the 2-chloropyrimidine solution to the pre-formed enolate solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 2-(2-pyrimidyl)acetate.
-
Note: This is a generalized protocol. Optimization of reaction conditions, such as the choice of base, solvent, temperature, and reaction time, may be necessary to achieve the best yield and purity.
Potential Biological and Pharmacological Properties
While specific biological activity data for Methyl 2-(2-pyrimidyl)acetate is limited, the pyrimidine scaffold is a well-established pharmacophore in numerous therapeutic agents. The presence of the pyrimidine ring suggests that this compound could be investigated for a variety of biological activities.
Derivatives of pyrimidine have been shown to exhibit a wide range of pharmacological effects, including but not limited to:
-
Anticancer Activity: Many anticancer drugs, such as 5-fluorouracil, are pyrimidine analogs. They often act as antimetabolites, interfering with nucleic acid synthesis.[4]
-
Antimicrobial Activity: The pyrimidine nucleus is found in various antibacterial and antifungal agents.[5][6][7]
-
Antiviral Activity: Several antiviral drugs are nucleoside analogs containing a pyrimidine base.
-
Central Nervous System (CNS) Activity: Some pyrimidine derivatives have shown activity as CNS depressants.[5]
Given this context, Methyl 2-(2-pyrimidyl)acetate could serve as a valuable building block or lead compound in the discovery of new therapeutic agents targeting a range of diseases. Further biological screening and structure-activity relationship (SAR) studies are warranted to explore its full potential.
Conclusion
Methyl 2-(2-pyrimidyl)acetate is a pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is not abundant, this guide provides a plausible synthetic route based on established chemical principles and an overview of its predicted physicochemical properties. The rich pharmacology of the pyrimidine class of compounds suggests that Methyl 2-(2-pyrimidyl)acetate is a promising candidate for further investigation into its biological activities. The information presented here serves as a foundational resource for researchers interested in exploring the synthesis and potential applications of this and related pyrimidine derivatives.
References
- 1. data.epo.org [data.epo.org]
- 2. chembk.com [chembk.com]
- 3. Methyl 2-pyridylacetate 98 1658-42-0 [sigmaaldrich.com]
- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 5. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
